Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Lipophilicity Drug Design Physicochemical Properties

Medicinal chemistry teams require validated building blocks for hit-to-lead optimization, but non-fluorinated analogs fail to replicate key hydrophobic interactions. This 4-fluoro-benzothiophene sulfonamide (MW 409.45, logP 4.303) addresses that gap. - Quantified differentiation: ΔlogD +0.15 vs des-fluoro comparator; modulates membrane permeability & metabolic stability. - Application: Direct SAR exploration of sulfonamide moiety for anti-HBV programs (nanomolar activity in close analogs). - Supply: Research-grade, achiral, ready for ADME panels and crystallography studies.

Molecular Formula C18H16FNO5S2
Molecular Weight 409.45
CAS No. 932303-82-7
Cat. No. B2944481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
CAS932303-82-7
Molecular FormulaC18H16FNO5S2
Molecular Weight409.45
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC
InChIInChI=1S/C18H16FNO5S2/c1-3-25-12-9-7-11(8-10-12)20-27(22,23)17-15-13(19)5-4-6-14(15)26-16(17)18(21)24-2/h4-10,20H,3H2,1-2H3
InChIKeyMFQUENRXDBUNQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fluorinated Benzothiophene Sulfonamide Overview


Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a synthetic, fluorinated benzothiophene derivative bearing a sulfonamide (sulfamoyl) bridge and a methyl carboxylate ester. It is categorized as a screening compound with an achiral structure, characterized by a molecular weight of 409.45 Da and moderate lipophilicity (logP 4.303) . This compound belongs to a therapeutically relevant chemical class where the benzothiophene core, combined with the sulfonamide and fluorine functionalities, is recognized for diverse pharmacological potential, including anti-hepatitis B activity observed in close analogs [1]. Its availability as a distinct building block makes it a candidate for medicinal chemistry hit-to-lead optimization programs.

Fluorinated Building Block
4-Fluoro-benzothiophene sulfonamide scaffold designed for hit-to-lead medicinal chemistry.
SAR Diversification
Sulfamoyl bridge and methyl ester enable systematic variation of the sulfonamide moiety.
Antiviral Research Context
Scaffold-hopping opportunity from a published core with reported anti-HBV activity.

Fluorinated vs Des-Fluoro Analog Differentiation


Generic substitution within this benzothiophene sulfonamide series is unreliable due to the critical influence of the 4-fluoro substituent on key physicochemical properties. The introduction of a fluorine atom is a well-known strategy to modulate drug-like properties; specifically, it significantly alters molecular lipophilicity and electron distribution, which directly impacts target binding, membrane permeability, and metabolic stability [1]. As shown in the quantitative evidence below, the simple removal of the 4-fluoro group leads to a measurable decrease in lipophilicity (logP and logD), fundamentally changing the compound's pharmacokinetic profile and its interaction with hydrophobic biological environments, making it a distinct chemical entity for screening purposes.

Fluorinated Analog
Des-Fluoro Analog
Mismatch Implication
Higher lipophilicity
Lower logD
Lipophilicity shift may alter membrane permeability and target engagement in cell-based assays.
4-fluoro metabolic block
H at C-4 position
Absence of fluorine could unmask metabolic hotspots, shifting oxidative metabolism profile.
Lower predicted solubility
Higher aqueous solubility
Solubility difference may change assay precipitation risk and require DMSO tolerance verification.

Physicochemical Profile vs Des-Fluoro Comparator


Lipophilicity Increase from 4-Fluoro Substitution

The 4-fluoro substitution on the benzothiophene core increases the compound's lipophilicity compared to its direct des-fluoro analog, methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate. This is a quantifiable and meaningful difference for predicting membrane permeability and target binding. The target compound demonstrates a higher distribution coefficient (logD) of 4.25, compared to 4.10 for the des-fluoro analog, indicating a greater propensity to partition into lipophilic environments at physiological pH .

Lipophilicity Shift
Head-to-head
Target logD: 4.25 Des-F: 4.10 Δ +0.15
May enhance passive permeability and target engagement.
In silico prediction, ChemDiv protocol.
Lipophilicity Drug Design Physicochemical Properties

Molecular Weight Shift from Fluorination

Directly compared to its non-fluorinated analog, the target compound possesses a higher molecular weight (409.45 vs. 391.46 Da) and a different molecular formula (C18H16FNO5S2 vs. C18H17NO5S2) . While the absolute difference is 17.99 Da, the substitution of a hydrogen with a fluorine atom is a profound alteration in medicinal chemistry, creating an electron-withdrawing environment that can block metabolic hotspots and create unique electrostatic interactions with biological targets.

Molecular Weight Change
Head-to-head
Target MW: 409.45 Da Des-F: 391.46 Da Δ +17.99
Fluorination may block metabolism, enabling SAR exploration.
Standard identity assignment.
Molecular Weight Structural Diversity Lead Optimization

Solubility Decrease from Fluorination

The increase in lipophilicity from fluorination is accompanied by a quantifiable decrease in predicted aqueous solubility. The target compound's predicted logSw is -4.49, which is a 0.38 log unit decrease compared to -4.11 for the des-fluoro analog . This difference is a direct design trade-off and is crucial for assay development, particularly in biochemical or cell-based screens that have strict DMSO tolerance limits.

Solubility Trade-off
Head-to-head
logSw: −4.49 Des-F: −4.11 Δ −0.38
Trade-off between lipophilicity and solubility for assay compatibility.
In silico prediction, ChemDiv protocol.
Solubility ADME Physicochemical Properties

Antiviral Potential of the Fluorobenzothiophene Core

A published study on a closely related chemotype, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, has demonstrated in vitro nanomolar inhibitory activity against hepatitis B virus (HBV) [1]. This study provides class-level evidence that the 4-fluoro-3-sulfonyl-benzothiophene-2-carboxylate core is a validated starting point for designing antiviral agents. The target compound can be considered a scaffold-hopping opportunity; by replacing the morpholinosulfonyl group with a (4-ethoxyphenyl)sulfamoyl moiety, it offers a structurally distinct analog for exploring SAR around this validated antiviral scaffold.

Antiviral Scaffold Potential
Class-level
Core scaffold reported active against HBV in close analog.
Supports antiviral screening context for SAR exploration.
Target compound untested; class-level inference.
Antiviral Hepatitis B Virus Scaffold Hopping

Recommended Applications for Fluorinated Analog


Antiviral Hit-to-Lead Optimization

Procurement is advised for medicinal chemistry teams working on antiviral, specifically anti-HBV, programs. A closely related 4-fluoro-benzothiophene sulfonamide has demonstrated nanomolar anti-HBV activity [1]. This compound serves as an ideal analog for systematic SAR exploration of the sulfonamide moiety, a strategy aimed at improving potency and drug-like properties while building on a validated core scaffold.

Focused Library for Fragment-Based Screening

The 4-fluoro substitution provides a measurable increase in lipophilicity (ΔlogD = +0.15) compared to its des-fluoro analog [1]. This makes it a valuable component for designing focused screening libraries aimed at identifying hits against targets with hydrophobic binding pockets. The distinct physicochemical profile offers a unique interaction space not covered by non-fluorinated versions of the same scaffold.

Chemical Probe for Metabolic Stability

The strategic placement of a fluorine atom at the 4-position of the benzothiophene core, often a site of oxidative metabolism, makes this compound a useful chemical probe. It should be prioritized in early ADME panels against its non-fluorinated comparator (ΔMW = +17.99 Da) to experimentally quantify the impact of fluorine on metabolic stability, providing valuable data to guide further lead optimization [1].

Probe for Electronic Effects on Receptor Binding

The presence of the 4-fluoro group creates a unique electronic and electrostatic environment due to its high electronegativity. This compound can be purchased as a tool to investigate these effects on target binding affinity through X-ray crystallography or molecular docking studies, building on the existing structural biology data available for the 4-fluoro-benzothiophene chemotype [1].

Application
Selection Property
Validation Focus
Antiviral hit-to-lead SAR studies
4-Fluoro-benzothiophene sulfonamide scaffold
Anti-HBV assay endpoint review, ADME optimization
Fragment-based screening library design
Increased lipophilicity profile
Target engagement in hydrophobic binding pockets
Metabolic stability probe studies
4-Fluoro metabolic blocking
In vitro oxidative metabolism comparison
Electrostatic interaction and docking studies
Electron-withdrawing fluorine substituent
Co-crystal structure or computational docking
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